![molecular formula C21H24N2O3 B2496829 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034526-74-2](/img/structure/B2496829.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide often involves reactions between tryptamine derivatives and various aromatic acids in the presence of coupling agents like N,N'-Dicyclohexylcarbodiimide. For instance, Manolov, Ivanov, and Bojilov (2020) describe the preparation of a structurally similar compound through a reaction involving tryptamine and a biphenyl derivative, showcasing the typical synthetic route for such amides (Manolov, Ivanov, & Bojilov, 2020).
Molecular Structure Analysis
Molecular structure analysis of related compounds often employs techniques like 1H, 13C-NMR, UV, IR, and mass spectral data. These analyses provide detailed insights into the compound's structure, including bonding patterns, functional groups, and stereochemistry. For example, the crystal and calculated structure of a derivative were characterized, revealing the compound's molecular geometry and intermolecular interactions, indicating the importance of structural analysis in understanding compound behavior (Bai et al., 2012).
Scientific Research Applications
Natural Product Synthesis and Biological Activities
Amides from Natural Sources
Compounds similar to "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide" have been isolated from natural sources, such as the stems of Capsicum annuum. These compounds, including new amide compounds, exhibit diverse biological activities, suggesting their potential as lead compounds for drug development (Chung-Yi Chen, Y. Yeh, & Woei-Ling Yang, 2011).
Pharmaceutical Development
Antimitotic Agents
Research into chiral isomers of certain ethyl carbamate derivatives has shown that these compounds, which share structural similarities with "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide," are active in biological systems. This suggests their potential application in the development of antimitotic agents for cancer treatment (C. Temple & G. Rener, 1992).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(26-2)8-4-15/h3-4,6-9,11-13,20,24H,5,10,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONNPZFHSRTFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
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